

# Spectroscopic Profile of Methyl 2-(chlorosulfonyl)benzoate: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl 2-(chlorosulfonyl)benzoate**

Cat. No.: **B1294870**

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## Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-(chlorosulfonyl)benzoate** (CAS No: 26638-43-7), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All data is presented in a structured format to facilitate easy reference and comparison.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Methyl 2-(chlorosulfonyl)benzoate**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.12	dd	7.8, 1.2	Ar-H
7.98	dd	7.8, 1.2	Ar-H
7.78	td	7.7, 1.4	Ar-H
7.69	td	7.7, 1.4	Ar-H
3.95	s	-	-OCH <sub>3</sub>

Note: Data acquired in CDCl<sub>3</sub> at 400 MHz.

## Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
164.2	C=O
141.5	C-SO <sub>2</sub> Cl
135.0	Ar-C
133.1	Ar-C
131.8	Ar-C
130.5	Ar-C
128.9	Ar-C
53.5	-OCH <sub>3</sub>

Note: Data acquired in CDCl<sub>3</sub>.

## Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3010	Aromatic C-H Stretch
1735	C=O Stretch (Ester)
1375	S=O Asymmetric Stretch
1170	S=O Symmetric Stretch
1250	C-O Stretch (Ester)
760	C-Cl Stretch

**Table 4: Mass Spectrometry Data**

m/z	Interpretation
234	[M] <sup>+</sup> (Molecular Ion)
199	[M - Cl] <sup>+</sup>
171	[M - SO <sub>2</sub> Cl] <sup>+</sup>
135	[M - COOCH <sub>3</sub> - Cl] <sup>+</sup>

Note: Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

## Experimental Protocols

The following sections detail the methodologies used for the spectroscopic analysis of **Methyl 2-(chlorosulfonyl)benzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Varian 400 MHz NMR spectrometer was used for acquiring both <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) added as an internal standard.

- $^1\text{H}$  NMR Acquisition: The  $^1\text{H}$  NMR spectrum was recorded at 400 MHz. Standard acquisition parameters were used.
- $^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum was recorded using a proton-decoupled pulse sequence.

## Infrared (IR) Spectroscopy

- Instrumentation: A Thermo Nicolet AVATAR 370 FTIR spectrometer was utilized for the analysis.
- Sample Preparation: The spectrum was obtained from a KBr pellet of the solid sample.
- Data Acquisition: The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ .

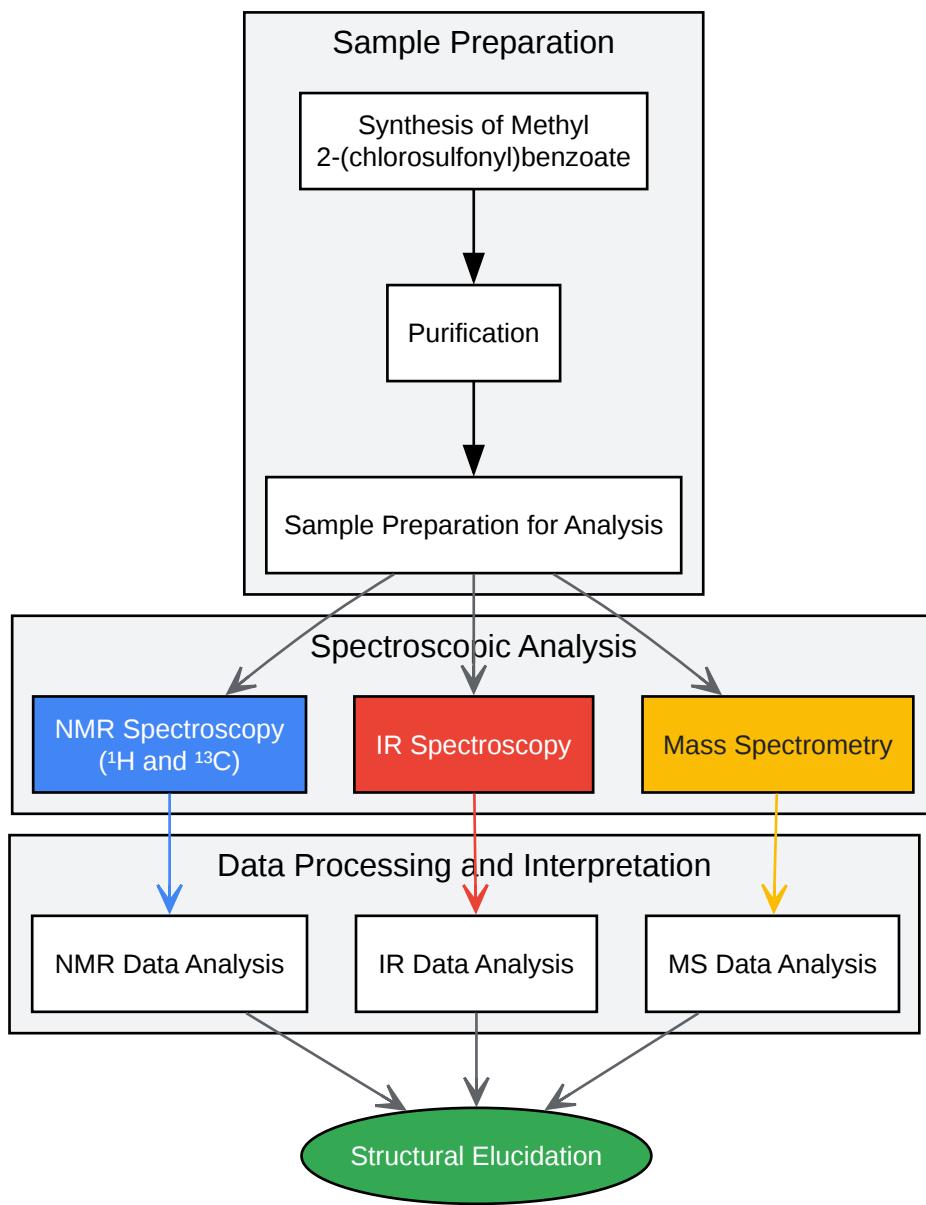
## Mass Spectrometry (MS)

- Instrumentation: Mass spectral data were obtained using a Thermo LCQ advantage mass spectrometer. High-resolution mass spectrometry (HRMS) was performed on a Bruker II OTOFMS instrument.
- Ionization Method: Electron Ionization (EI) was used for the GC-MS analysis.
- Data Acquisition: The mass-to-charge ratio ( $\text{m/z}$ ) of the fragments was recorded.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Methyl 2-(chlorosulfonyl)benzoate**.

## Spectroscopic Analysis Workflow for Methyl 2-(chlorosulfonyl)benzoate

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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Methyl 2-(chlorosulfonyl)benzoate**.

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